1H-Benzimidazole,1-ethenyl-2-methyl-(9CI)
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Overview
Description
1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the first position and a methyl group at the second position. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of o-phenylenediamine with acetaldehyde under acidic conditions can yield 2-methylbenzimidazole, which can then be vinylated using vinyl halides in the presence of a base .
Industrial Production Methods: Industrial production of 1-vinyl-2-methyl-1H-benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-vinyl-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
- 1-Methylbenzimidazole
- 2-Methylbenzimidazole
- 5-Methylbenzimidazole
- 1-Vinylbenzimidazole
Comparison: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-methylbenzimidazole lacks the vinyl group, making it less reactive in certain substitution reactions. Similarly, 2-methylbenzimidazole does not have the vinyl group, affecting its overall chemical behavior .
Properties
IUPAC Name |
1-ethenyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h3-7H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMZRXHVBMINDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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